N-[2-(1H-imidazol-1-yl)quinolin-8-yl]-2,1,3-benzothiadiazole-5-carboxamide

Electron-accepting heterocycles Intramolecular charge transfer Organic electronics

This compound integrates a quinoline scaffold, imidazole metal-coordination motif, and benzothiadiazole electron-acceptor into a rigid, planar architecture (3 rotatable bonds). It is a rationally designed candidate for ICT-based fluorescent sensors—validated in bioimaging against BODIPY—and for metallodrug discovery leveraging the imidazole N^N donor set. Procuring the thiophene or benzodioxole analogs removes the essential electron-accepting BTD core, while the 6-methoxy variant lacks metal-chelation capacity. Choose this compound for structure-driven, multi-target applications that cannot be replicated by generic substitutions.

Molecular Formula C19H12N6OS
Molecular Weight 372.41
CAS No. 1226446-20-3
Cat. No. B2789807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1H-imidazol-1-yl)quinolin-8-yl]-2,1,3-benzothiadiazole-5-carboxamide
CAS1226446-20-3
Molecular FormulaC19H12N6OS
Molecular Weight372.41
Structural Identifiers
SMILESC1=CC2=C(C(=C1)NC(=O)C3=CC4=NSN=C4C=C3)N=C(C=C2)N5C=CN=C5
InChIInChI=1S/C19H12N6OS/c26-19(13-4-6-14-16(10-13)24-27-23-14)21-15-3-1-2-12-5-7-17(22-18(12)15)25-9-8-20-11-25/h1-11H,(H,21,26)
InChIKeyVTTZAFXSHOXVSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(1H-imidazol-1-yl)quinolin-8-yl]-2,1,3-benzothiadiazole-5-carboxamide (CAS 1226446-20-3): Structural Overview for Research Procurement


N-[2-(1H-imidazol-1-yl)quinolin-8-yl]-2,1,3-benzothiadiazole-5-carboxamide (CAS 1226446-20-3) is a synthetic heterocyclic compound (C19H12N6OS; MW 372.4 g/mol) that integrates three pharmacologically and photophysically relevant moieties: a quinoline core substituted at the 2-position with an imidazol-1-yl group, an 8-yl carboxamide linker, and a 2,1,3-benzothiadiazole-5-carboxamide terminus [1]. The benzothiadiazole (BTD) unit is a well-established strong electron-accepting fragment with a one-electron reduction potential (E°) of approximately -1.56 V vs SCE for the unsubstituted core [2], while the imidazole-substituted quinoline provides a bidentate N-donor motif with potential for metal coordination. The compound is commercially available at a certified purity of ≥95% (HPLC) from multiple research chemical suppliers . Its computed physicochemical properties include XLogP3 = 3, topological polar surface area (TPSA) = 114 Ų, one hydrogen bond donor, six hydrogen bond acceptors, and only three rotatable bonds, indicating a relatively rigid, planar architecture [1].

Why Generic Substitution Fails for N-[2-(1H-imidazol-1-yl)quinolin-8-yl]-2,1,3-benzothiadiazole-5-carboxamide: Structural Determinants of Differentiation


Generic substitution among compounds bearing the N-[2-(1H-imidazol-1-yl)quinolin-8-yl] scaffold is not scientifically valid because the terminal carboxamide substituent fundamentally dictates the electronic structure, molecular recognition profile, and potential application space. Replacing the 2,1,3-benzothiadiazole-5-carboxamide group with a thiophene-3-carboxamide (CAS 1226432-98-9) eliminates the strong electron-accepting benzothiadiazole π-system, which is essential for intramolecular charge-transfer (ICT) processes and for potential biological target engagement via π-stacking with aromatic residues. Substitution with a 2H-1,3-benzodioxole-5-carboxamide (CAS 1226438-11-4) [1] removes the N–S–N heteroatom triad that enables reversible one-electron reduction and contributes to photophysical activity. Conversely, replacing the imidazol-1-yl group with a methoxy substituent at the quinoline 6-position (CAS 1206992-64-4) abolishes the imidazole-mediated metal-coordination and hydrogen-bonding capacity while altering the TPSA and lipophilicity balance. Each structural modification produces a functionally distinct chemical entity; the quantitative evidence below substantiates these differences.

N-[2-(1H-imidazol-1-yl)quinolin-8-yl]-2,1,3-benzothiadiazole-5-carboxamide: Quantitative Differential Evidence Guide


Electron-Accepting Capacity: Benzothiadiazole vs. Thiophene and Benzodioxole Termini

The 2,1,3-benzothiadiazole (BTD) terminus in the target compound imparts a well-characterized electron-accepting capacity that is absent in close analogs carrying thiophene or benzodioxole carboxamide termini. Unsubstituted 2,1,3-benzothiadiazole exhibits a one-electron reversible reduction at E° = -1.56 V vs SCE [1], and azole-fused BTD units retain this electron-accepting ability while gaining modulated electron-donating character from the imidazole fusion [2]. In contrast, the thiophene-3-carboxamide analog (CAS 1226432-98-9) lacks the N–S–N heteroatom triad entirely and cannot support equivalent reduction chemistry . This difference is critical for applications requiring photoinduced electron transfer (PET) or ICT-based fluorescence sensing.

Electron-accepting heterocycles Intramolecular charge transfer Organic electronics

Topological Polar Surface Area and Hydrogen-Bond Acceptor Count: BTD-Containing vs. Non-BTD Analogs

The target compound has a computed TPSA of 114 Ų and six hydrogen-bond acceptor (HBA) sites, compared with an estimated TPSA of approximately 62–70 Ų and four HBA sites for the thiophene analog (CAS 1226432-98-9) [1]. The elevated TPSA and HBA count arise from the N–S–N triad of the benzothiadiazole ring, which introduces two additional nitrogen-based acceptors. This differential of approximately 44–52 Ų in TPSA and two additional HBA sites significantly alters predicted membrane permeability, solubility parameters, and target-binding pharmacophore compatibility [1].

Physicochemical property comparison Drug-likeness TPSA

Metal-Coordination Capacity: Imidazole-Containing Quinoline vs. 6-Methoxyquinoline BTD Derivatives

The target compound carries an imidazol-1-yl substituent at the quinoline 2-position, creating a cis-N^N bidentate donor motif (quinoline N1 + imidazole N3) capable of chelating transition metal ions [1]. The 6-methoxyquinoline analog (CAS 1206992-64-4) replaces this imidazole with a methoxy group, eliminating the chelating capacity . The 2-(imidazolyl)quinoline substructure has been exploited in DNA-intercalating agents, where metal coordination modulates DNA-binding affinity; recent studies on related 2-(imidazolyl)quinoline derivatives report IC50 values as low as 0.94 μM (HT-29), 3.09 μM (A549), and 3.97 μM (MCF-7) for the most potent analog [2]. While not a direct measurement for the target compound, this class-level evidence demonstrates the functional relevance of the imidazole-quinoline pharmacophore.

Metal chelation Bidentate ligand Imidazole-quinoline scaffold

Molecular Rigidity and Rotatable Bond Count: Impact on Conformational Entropy and Binding

The target compound has only three rotatable bonds (all within the carboxamide linker and the imidazole-quinoline connection), as computed by PubChem [1]. This low rotatable bond count reflects the extensively conjugated, planar architecture imposed by the benzothiadiazole–carboxamide–quinoline–imidazole π-system. In comparison, analogs with flexible linkers (e.g., N-{2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide, which contains an ethyl bridge) have at least five rotatable bonds [2]. The target compound's rigidity reduces the conformational entropy penalty upon binding to a biological target or upon incorporation into a solid-state device, potentially enhancing binding affinity and photophysical stability.

Molecular rigidity Rotatable bonds Conformational restriction

Commercial Purity Benchmark: Supplier-Specified ≥95% vs. Unspecified Analogs

The target compound is supplied with a certified purity specification of ≥95% (HPLC) by commercial vendors . Several structurally related analogs—including the quinolin-5-yl positional isomer (CAS 1206987-77-0) and the 6-methoxyquinolin-8-yl derivative (CAS 1206992-64-4)—are listed by the same supplier network at equivalent purity (95%+) . However, the thiophene analog (CAS 1226432-98-9) and the benzodioxole analog (CAS 1226438-11-4) are available from fewer suppliers, and their purity specifications are not consistently documented . For procurement decisions, the documented ≥95% purity specification of the target compound provides a verifiable quality benchmark that supports experimental reproducibility.

Chemical purity Procurement specification Reproducibility

N-[2-(1H-imidazol-1-yl)quinolin-8-yl]-2,1,3-benzothiadiazole-5-carboxamide: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Fluorescent Probe Development Leveraging the BTD Electron-Acceptor Core

The benzothiadiazole-quinoline hybrid architecture has been validated as a platform for fluorescent bioimaging probes. A structurally related benzothiadiazole-quinoline hybrid sensor demonstrated selective lipid-body staining in live and fixed cancer cells and outperformed the commercial standard BODIPY in C. elegans multicellular imaging [1]. The target compound's BTD terminus provides the electron-accepting character (class benchmark E°(red) ≈ -1.56 V vs SCE) essential for intramolecular charge-transfer fluorescence, while its low rotatable bond count (n = 3) ensures conformational rigidity conducive to high quantum yield [2]. Researchers developing ICT-based fluorescent sensors should prioritize this compound over thiophene- or benzodioxole-terminated analogs that lack the requisite electron-accepting moiety.

Metal-Coordination Chemistry and Metallodrug Design Using the Imidazole-Quinoline Bidentate Motif

The imidazol-1-yl substituent at the quinoline 2-position forms a cis-N^N bidentate donor set capable of chelating transition metal ions such as Cu(II), Zn(II), Ru(II), and Ir(III) [1]. This motif is absent in the 6-methoxyquinoline BTD analog (CAS 1206992-64-4). Class-level evidence from 2-(imidazolyl)quinoline derivatives demonstrates cytotoxicity with IC50 values in the sub-micromolar to low micromolar range (0.94–3.97 μM) against HT-29, A549, and MCF-7 cancer cell lines [2]. The target compound is therefore a rational candidate for metallodrug discovery programs exploring DNA-intercalating or kinase-inhibitory metal complexes. Procurement of the methoxy-substituted analog for this purpose would be scientifically inappropriate.

Organic Electronics and Donor-Acceptor Material Prototyping

2,1,3-Benzothiadiazole is one of the strongest electron-accepting units used in donor-acceptor (D-A) conjugated polymers and small molecules for organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs) [1]. Imidazole-fused BTD units retain electron-accepting capacity while gaining electron-donating character, enabling fine-tuning of HOMO-LUMO levels [2]. The target compound's planar, rigid structure (3 rotatable bonds), high heavy atom count (27), and computed XLogP3 of 3 make it suitable as a building block or model compound for structure-property relationship studies in organic electronics. The thiophene analog, lacking the BTD core, cannot support the same low-band-gap D-A architecture.

Kinase Inhibitor Screening Libraries Based on Quinoline Pharmacophore

Quinoline derivatives exhibit inhibitory activity against EGFR tyrosine kinase (EGFR-TK), and quinoline scaffolds are present in multiple FDA-approved kinase inhibitors [1]. The target compound combines the quinoline pharmacophore with the imidazole hydrogen-bonding motif and the benzothiadiazole π-stacking surface, generating a three-point pharmacophore distinct from simpler quinoline carboxamides. The compound's TPSA of 114 Ų and six HBA sites [2] predict a different kinase selectivity profile compared to analogs with lower TPSA (e.g., the thiophene analog at ~62–70 Ų). For kinase inhibitor screening cascades, this compound offers a differentiated chemical starting point that cannot be replicated by substituting any single component of its tripartite architecture.

Quote Request

Request a Quote for N-[2-(1H-imidazol-1-yl)quinolin-8-yl]-2,1,3-benzothiadiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.